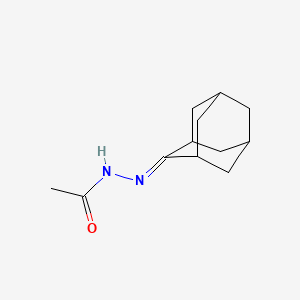

N'-(adamantan-2-ylidene)acetohydrazide

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-(2-adamantylideneamino)acetamide |

InChI |

InChI=1S/C12H18N2O/c1-7(15)13-14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3,(H,13,15) |

InChI Key |

ZSPDGPJAJQGZSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN=C1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Preparation Methods

Key Steps

Acetohydrazide Synthesis :

- Acetamide reacts with hydrazine hydrate in ethanol under reflux (60–75°C) for 6–10 hours to yield acetohydrazide.

- Example:

$$

\text{CH}3\text{CONH}2 + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{CH}3\text{CONHNH}2 + \text{H}_2\text{O}

$$ - Purification : Recrystallization from ethanol or ethyl acetate.

Condensation with 2-Adamantanone :

Mechanistic Insights

- The reaction proceeds via nucleophilic attack by the hydrazide’s amine group on the carbonyl carbon of 2-adamantanone, forming a Schiff base intermediate. Subsequent dehydration yields the N′-(adamantan-2-ylidene) moiety.

- Side Reactions : Elevated temperatures (>120°C) may lead to decomposition or formation of triazoles.

Solvent-Free and Mechanochemical Approaches

Modern methods emphasize green chemistry principles, reducing solvent use and energy consumption.

Ball-Milling and Microwave-Assisted Synthesis

Solvent-Free Condensation :

Microwave Irradiation :

Alternative Routes and Functionalization

Stepwise Functionalization of Acetohydrazide

Esterification :

Heterocyclic Incorporation :

Characterization and Structural Validation

Spectroscopic Data

Crystallographic Analysis

- Hirshfeld Surface (HS) Analysis :

Optimized Reaction Parameters

Critical Factors Influencing Yield

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantan-2-ylidene oxides, while substitution reactions can produce a variety of N-substituted acetohydrazides.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: Its hydrophobic nature and stability make it a candidate for drug delivery systems and as a scaffold for designing bioactive molecules.

Industry: The compound’s stability and hydrophobicity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(adamantan-2-ylidene)acetohydrazide exerts its effects is not fully understood. it is believed that the adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of biological membranes, potentially disrupting membrane integrity and function. Additionally, the hydrazide group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiocarbohydrazone Analogues (e.g., N'-(Adamantan-2-ylidene)hydrazinecarbothiohydrazide)

- Structural Differences : Replacement of the carbonyl oxygen in acetohydrazide with a sulfur atom yields thiocarbohydrazones. This substitution eliminates C=O IR absorption bands (1650–1850 cm⁻¹) and introduces C=S stretching near 1200–1400 cm⁻¹ .

- Functional Impact : Thiocarbohydrazones exhibit superior corrosion inhibition properties compared to oxygen-containing analogues. For instance, N'-(adamantan-2-ylidene)hydrazinecarbothiohydrazide demonstrated 92% corrosion inhibition efficiency on mild steel in acidic media, attributed to sulfur’s stronger chemisorption on metal surfaces .

Benzohydrazide Derivatives (e.g., N'-(Adamantan-2-ylidene)benzohydrazide)

- Crystallographic data reveal distinct hydrogen-bonding patterns (e.g., N–H···N and C–H···O vs. C–H···π interactions in adamantane derivatives) .

- Functional Impact : Benzohydrazides often show enhanced pharmacological activity. For example, benzohydrazide derivatives of adamantane have been explored as antiviral agents, leveraging the adamantane’s ability to disrupt viral uncoating .

Heteroarylidene Derivatives (e.g., E-N′-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide)

- Structural Differences : Incorporation of heteroaromatic groups (e.g., pyridine) introduces additional hydrogen-bond acceptors and metal-coordination sites.

- Functional Impact : Pyridine-substituted derivatives exhibit broad-spectrum antibacterial activity, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus, likely due to enhanced membrane permeability .

Phenoxyphenyl-Substituted Acetohydrazides

- Structural Differences: Replacement of adamantane with phenoxyphenyl groups introduces planar aromatic systems, altering solubility and bioavailability.

- Functional Impact: N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide showed 58% anti-inflammatory efficacy in vivo, comparable to diclofenac, but with reduced metabolic stability compared to adamantane-containing analogues .

Comparative Data Table

Research Findings and Mechanistic Insights

- Anti-Inflammatory Activity: Adamantane-containing acetohydrazides exhibit moderate TNF-α suppression (e.g., 57% inhibition in macrophages) due to the adamantane’s ability to modulate p38 MAPK pathways, though less potent than morpholinoethoxy-substituted analogues .

- Anticancer Potential: Benzothiazole-derived acetohydrazides show higher cytotoxicity (IC₅₀: 8.2 µM against MCF-7 cells) than adamantane derivatives, likely due to thiazole’s DNA intercalation capacity .

- Enzyme Inhibition : Adamantane’s steric bulk reduces acetylcholinesterase inhibition efficacy (IC₅₀: 45 µM) compared to smaller arylidene derivatives (IC₅₀: 18 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.